Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Description
Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C16H17BrO6 and its molecular weight is 385.21. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on the compound, it’s difficult to provide an accurate mode of action. Similar compounds have been found to selectively enhance slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Biochemical Pathways
Indole derivatives, which have similar structures, are known to affect a variety of biological activities .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biological Activity
Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its cytotoxic effects, antimicrobial activity, and mechanisms of action.
The molecular formula of this compound is C17H19BrO6. This compound features a bromine atom, an ethyl ester group, and a methoxy functional group, contributing to its unique reactivity and biological interactions.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activities:
1. Cytotoxicity
Research has shown that this compound induces apoptosis in various cancer cell lines. Notably, it has been tested against K562 human leukemia cells, where it was observed to increase the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases involved in the apoptotic pathway .
Table 1: Cytotoxic Effects on K562 Cells
Compound | Caspase Activity Increase (after 48 hours) | Mechanism |
---|---|---|
Ethyl 6-bromo... | 2.31-fold increase in caspases 3 and 7 | Mitochondrial pathway activation |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving various Gram-positive bacterial strains, it demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. These findings suggest potential applications in treating bacterial infections .
Table 2: Antimicrobial Activity
Strain Type | MIC (µg/mL) |
---|---|
Gram-positive | 16 - 64 |
Gram-negative | Not tested |
The mechanisms underlying the biological activities of this compound are multifaceted:
Apoptosis Induction
The induction of apoptosis is primarily mediated through the generation of ROS, which disrupts mitochondrial membrane potential and promotes the release of cytochrome c into the cytosol. This process activates caspases that execute cell death pathways. The Annexin V-FITC assay confirmed early apoptotic changes in treated cells .
Antimicrobial Mechanism
While specific mechanisms for antimicrobial action are still under investigation, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.
Case Studies
Several case studies have documented the efficacy of this compound in laboratory settings:
- Study on K562 Cells : A detailed analysis demonstrated a significant increase in apoptosis markers after treatment with varying concentrations of the compound over time. Flow cytometry results indicated a time-dependent increase in both ROS levels and caspase activation.
- Antibacterial Screening : In another study, a series of benzofuran derivatives including Ethyl 6-bromo... were screened against clinical strains of bacteria, confirming its moderate activity compared to standard antibiotics.
Properties
IUPAC Name |
ethyl 6-bromo-5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c1-5-21-16(19)14-8(2)22-12-7-11(17)13(6-10(12)14)23-9(3)15(18)20-4/h6-7,9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLLQYFEAGYJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(C)C(=O)OC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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